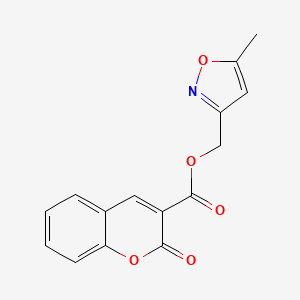

(5-methylisoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methylisoxazole is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . It’s used in the synthesis of various biologically active compounds . 2-Oxo-2H-chromene, also known as chromenone, is a type of organic compound with a fused ring structure .

Synthesis Analysis

The synthesis of 5-methylisoxazole derivatives often involves reactions with various electrophiles . For chromenone derivatives, one common method of synthesis is the Pechmann condensation .Molecular Structure Analysis

Isoxazole rings are planar and aromatic. The presence of the methyl group at the 5-position of isoxazole can influence its reactivity . Chromenones have a fused ring structure with a carbonyl group at the 2-position .Chemical Reactions Analysis

The reactivity of 5-methylisoxazole and chromenone derivatives can vary greatly depending on the other substituents present in the molecule. Isoxazole rings can undergo various reactions such as nucleophilic substitution and addition . Chromenones can participate in a variety of reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact structure. In general, isoxazole and chromenone derivatives are stable under normal conditions .Applications De Recherche Scientifique

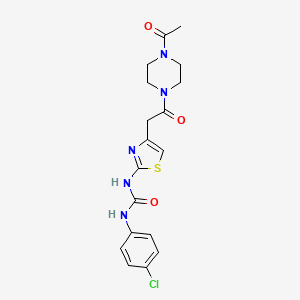

Antimicrobial Activity:

- Oxazole derivatives exhibit antimicrobial properties. Researchers have synthesized various derivatives and screened them for their effectiveness against bacteria and fungi .

- For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones demonstrated antibacterial potential against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .

- Oxazole derivatives have been investigated for their anticancer activity. While specific studies on the compound are limited, the oxazole scaffold has shown promise in inhibiting cancer cell growth .

- Some oxazole derivatives possess anti-inflammatory properties. Although further research is needed, this compound may contribute to anti-inflammatory drug development .

- Oxazole derivatives have been explored as potential antidiabetic and antiobesity agents. Their effects on glucose metabolism and adipogenesis warrant further investigation .

- Oxazoles exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases .

Structural Characterization

A new monomeric iron(II) complex of 5-methyl-1,2-oxazol-3-amine (moxa) has been synthesized and structurally characterized. The complex features a distorted octahedral environment with four ring nitrogen atoms from the oxazol and two water ligands. Hydrogen bonding links complex molecules and uncoordinated oxazol ligands .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-9-6-11(16-21-9)8-19-14(17)12-7-10-4-2-3-5-13(10)20-15(12)18/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXNYTCSYQETDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)

![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)

![Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride](/img/structure/B2672043.png)